2-(2,2-Dimethyl-4-(pyridin-2-yl)tetrahydro-2H-pyran-4-yl)ethanamine hydrochloride
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Overview
Description
2-(2,2-Dimethyl-4-(pyridin-2-yl)tetrahydro-2H-pyran-4-yl)ethanamine hydrochloride is a complex organic compound that features a tetrahydropyran ring fused with a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Dimethyl-4-(pyridin-2-yl)tetrahydro-2H-pyran-4-yl)ethanamine hydrochloride typically involves multiple steps:
Formation of the Tetrahydropyran Ring: The initial step involves the formation of the tetrahydropyran ring.
Introduction of the Pyridine Ring: The pyridine ring is introduced through a cyclization reaction, often involving the use of cerium ammonium nitrate or other suitable reagents.
Formation of the Ethanamine Side Chain: The ethanamine side chain is introduced via a reduction reaction using lithium aluminum hydride (LiAlH4) to reduce the corresponding nitrile or ester to the amine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2,2-Dimethyl-4-(pyridin-2-yl)tetrahydro-2H-pyran-4-yl)ethanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using LiAlH4 or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: LiAlH4 in tetrahydrofuran (THF) or NaBH4 in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products
Oxidation: Corresponding ketones or carboxylic acids.
Reduction: Primary or secondary amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
2-(2,2-Dimethyl-4-(pyridin-2-yl)tetrahydro-2H-pyran-4-yl)ethanamine hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(2,2-Dimethyl-4-(pyridin-2-yl)tetrahydro-2H-pyran-4-yl)ethanamine hydrochloride involves its interaction with specific molecular targets. The compound may act as an agonist or antagonist at certain receptors, influencing various biochemical pathways. For example, it may interact with G-protein coupled receptors (GPCRs) or ion channels, modulating cellular responses .
Comparison with Similar Compounds
Similar Compounds
2-(2,2-Dimethyl-4-propyltetrahydro-2H-pyran-4-yl)ethanamine: Similar structure but with a propyl group instead of a pyridine ring.
Tetrahydropyran derivatives: Various derivatives with different substituents on the tetrahydropyran ring.
Uniqueness
2-(2,2-Dimethyl-4-(pyridin-2-yl)tetrahydro-2H-pyran-4-yl)ethanamine hydrochloride is unique due to the presence of both a tetrahydropyran ring and a pyridine ring, which imparts distinct chemical and biological properties. This dual-ring structure allows for diverse interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
1956378-93-0 |
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Molecular Formula |
C14H23ClN2O |
Molecular Weight |
270.80 g/mol |
IUPAC Name |
2-(2,2-dimethyl-4-pyridin-2-yloxan-4-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C14H22N2O.ClH/c1-13(2)11-14(6-8-15,7-10-17-13)12-5-3-4-9-16-12;/h3-5,9H,6-8,10-11,15H2,1-2H3;1H |
InChI Key |
OVSWWOQBBUITTL-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CCO1)(CCN)C2=CC=CC=N2)C.Cl |
Origin of Product |
United States |
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